Cas no 23461-71-4 (2,3,3-Trimethylpyrrolidine)
2,3,3-Trimethylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2,3,3-trimethylpyrrolidine
- 2,3,3-Trimethylpyrrolidine
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- MDL: MFCD16737882
- Inchi: 1S/C7H15N/c1-6-7(2,3)4-5-8-6/h6,8H,4-5H2,1-3H3
- InChI Key: SGVPYTKLHWHYIC-UHFFFAOYSA-N
- SMILES: N1CCC(C)(C)C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.4
- XLogP3: 1.5
- Topological Polar Surface Area: 12
2,3,3-Trimethylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T207266-100mg |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T207266-500mg |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 500mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T207266-1g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 1g |
$ 210.00 | 2022-06-03 | ||
| Enamine | EN300-1266257-1g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 1g |
$188.0 | 2023-08-31 | ||
| Enamine | EN300-1266257-5g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 5g |
$738.0 | 2023-08-31 | ||
| Enamine | EN300-1266257-10g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 10g |
$1428.0 | 2023-08-31 | ||
| Enamine | EN300-1266257-0.05g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 0.05g |
$157.0 | 2023-08-31 | ||
| Enamine | EN300-1266257-0.1g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 0.1g |
$166.0 | 2023-08-31 | ||
| Enamine | EN300-1266257-0.25g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 0.25g |
$173.0 | 2023-08-31 | ||
| Enamine | EN300-1266257-0.5g |
2,3,3-trimethylpyrrolidine |
23461-71-4 | 0.5g |
$181.0 | 2023-08-31 |
2,3,3-Trimethylpyrrolidine Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 2,3,3-Trimethylpyrrolidine
Recent Advances in the Study of 2,3,3-Trimethylpyrrolidine (CAS: 23461-71-4) in Chemical Biology and Pharmaceutical Research
2,3,3-Trimethylpyrrolidine (CAS: 23461-71-4) is a structurally unique pyrrolidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its three methyl substituents on the pyrrolidine ring, exhibits distinct chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its utility as a building block for novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents.
One of the most notable advancements in the study of 2,3,3-Trimethylpyrrolidine is its role as a precursor in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators. Researchers have demonstrated that derivatives of this compound can selectively target α4β2 nAChR subtypes, which are implicated in cognitive function and addiction. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of 2,3,3-Trimethylpyrrolidine-based analogs with improved binding affinity and metabolic stability, offering promising leads for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its CNS applications, 2,3,3-Trimethylpyrrolidine has shown potential in antimicrobial research. A recent investigation highlighted its incorporation into novel quaternary ammonium compounds (QACs) with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that the steric hindrance provided by the trimethyl groups enhances the compound's interaction with bacterial membranes, leading to improved efficacy and reduced resistance development.
The synthetic routes to 2,3,3-Trimethylpyrrolidine have also seen significant optimization in recent years. A 2022 paper in Organic Process Research & Development described a scalable, enantioselective synthesis of the compound using asymmetric hydrogenation of a pre-functionalized pyrroline intermediate. This methodological advancement addresses previous challenges in obtaining high enantiopurity, which is critical for pharmaceutical applications where stereochemistry often dictates biological activity.
Pharmacokinetic studies of 2,3,3-Trimethylpyrrolidine derivatives have provided valuable insights into their drug-like properties. Research published in European Journal of Pharmaceutical Sciences demonstrated that the compound's lipophilicity (logP ≈ 1.8) and moderate basicity (pKa ≈ 9.2) contribute to favorable blood-brain barrier penetration while maintaining acceptable metabolic stability. These characteristics position it as a privileged structure for CNS-targeted drug design.
Looking forward, the versatility of 2,3,3-Trimethylpyrrolidine continues to inspire innovative applications. Current research directions include its incorporation into metal-organic frameworks (MOFs) for drug delivery systems and its use as a chiral auxiliary in asymmetric synthesis. The compound's unique structural features and demonstrated biological activities suggest it will remain a focus of chemical biology and pharmaceutical research in the coming years.
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